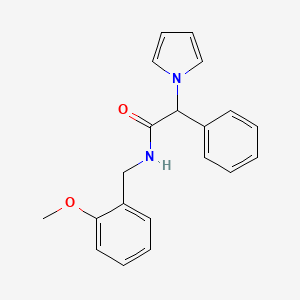

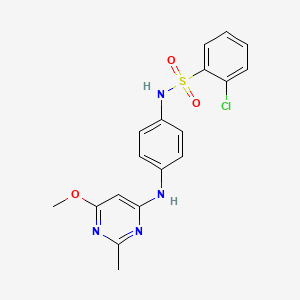

![molecular formula C24H31N5O2S2 B2765796 2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-mesitylacetamide CAS No. 1207036-99-4](/img/structure/B2765796.png)

2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-mesitylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine is a fundamental structure in nature, being a component of nucleotides, which are the building blocks of DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. It also appears to contain a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the specific functional groups present in the molecule. Pyrimidine derivatives are known to participate in a wide range of reactions, particularly due to the presence of nitrogen in the ring structure .Scientific Research Applications

Antitumor Activity

The thiazolo[3,2-a]pyrimidine ring system, present in our compound, has demonstrated high antitumor activity . Researchers have explored its potential as a scaffold for designing novel anticancer drugs. The structural similarity to purine allows modifications to enhance binding interactions with biological targets.

Antibacterial Properties

Thiazolo[3,2-a]pyrimidine derivatives have also exhibited antibacterial activity . These compounds could serve as leads for developing new antibiotics or antimicrobial agents. Their unique ring system provides opportunities for functionalization and optimization.

Anti-Inflammatory Effects

The same compound has shown anti-inflammatory properties . Given the importance of managing inflammation-related diseases, investigating its mechanism of action and potential therapeutic applications is valuable.

Drug Design and Optimization

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introducing new binding sites . Medicinal chemists can leverage this feature to design and optimize ligands for specific biological targets.

Active Methylene Group

The 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives contain an active methylene group (C2H2) . This center is highly reactive toward various electrophilic reagents, making it an attractive site for functionalization.

Structural Diversity

Thiazolo[3,2-a]pyrimidine derivatives offer structural diversity, allowing researchers to explore various modifications and substitutions . This versatility contributes to their potential in drug discovery and development.

Future Directions

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazole derivatives , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and changes caused by this compound would depend on its primary targets, which are currently unknown.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets . The exact pathways affected by this compound would depend on its primary targets, which are currently unknown.

Result of Action

Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets . The effects of this compound would depend on its primary targets, which are currently unknown.

properties

IUPAC Name |

2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2S2/c1-6-29-22(31)20-21(26-23(33-20)28-9-7-14(2)8-10-28)27-24(29)32-13-18(30)25-19-16(4)11-15(3)12-17(19)5/h11-12,14H,6-10,13H2,1-5H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBFJYGCXPWPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2765714.png)

![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2765715.png)

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2765717.png)

![1-[5-(4-Methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2765723.png)

![8-([1,1'-Biphenyl]-4-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2765724.png)

![3-((4-Fluorophenyl)sulfonyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2765729.png)

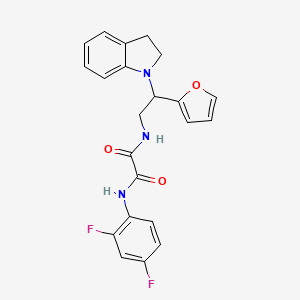

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2765731.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2765734.png)